3-Cyano-7-hydroxy-4-methylcoumarin
Description
Overview of Coumarin (B35378) Class in Scientific Inquiry
Coumarins are a large family of naturally occurring and synthetic compounds characterized by a benzopyrone nucleus. researchgate.netjapsonline.com This fundamental structure, consisting of a benzene (B151609) ring fused to a pyrone ring, serves as a versatile scaffold for a vast array of derivatives. researchgate.net Found in numerous plants, as well as some fungi and bacteria, coumarins play a role in various biological processes. researchgate.netnih.gov The first member of this class, coumarin itself, was isolated in 1820 from the tonka bean (Dipteryx odorata). japsonline.comnih.gov
The scientific community's interest in coumarins stems from their wide-ranging biological activities and their utility in various applications. researchgate.netnih.gov These activities include anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties. researchgate.netnih.gov The structural simplicity and amenability to chemical modification make the coumarin nucleus an attractive starting point for the design and synthesis of new bioactive molecules. researchgate.net
The synthesis of coumarins can be achieved through several methods, with the Pechmann condensation, Perkin reaction, and Knoevenagel condensation being among the most common. nih.govnih.gov The Pechmann condensation, discovered by Hans von Pechmann, is a particularly widely used method that involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.com
Historical Perspective of 3-Cyano-7-hydroxy-4-methylcoumarin and its Analogues in Chemical Research
The synthesis of coumarin derivatives has a rich history, with the Pechmann condensation, first reported in 1884, being a cornerstone of coumarin chemistry. numberanalytics.com This reaction provides a direct route to substituted coumarins, including the 7-hydroxy-4-methylcoumarin core structure. The synthesis of 7-hydroxy-4-methylcoumarin itself is a classic example of the Pechmann condensation, reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776). wikipedia.orgsathyabama.ac.in
The introduction of a cyano group at the 3-position of the coumarin ring, as seen in this compound, is a key modification that significantly influences the molecule's electronic and photophysical properties. Research into the synthesis of such cyano-substituted coumarins has been an area of active investigation. For instance, studies have detailed the synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin and derivatives of 4-trifluoromethyl-7-hydroxycoumarin with a cyano group at the 3-position. nih.govresearchgate.net These efforts highlight the ongoing interest in creating novel coumarin analogues with tailored functionalities.
Significance of this compound in Contemporary Chemical and Biological Sciences
This compound holds considerable significance in modern scientific research, primarily due to its fluorescent properties. acs.org Its pH-dependent fluorescence makes it a valuable tool as a fluorescent probe and a calibration standard for enzyme substrates based on this coumarin. aatbio.com The compound's photophysical properties have been the subject of detailed spectroscopic and theoretical investigations. researchgate.netacs.org
In the realm of medicinal chemistry, the coumarin scaffold is recognized as a "privileged structure," meaning it can serve as a template for the development of new therapeutic agents. nih.gov The diverse biological activities reported for coumarin derivatives, such as anticancer and anti-inflammatory effects, drive the synthesis and evaluation of new analogues like this compound. researchgate.netcore.ac.uk The introduction of various substituents onto the basic coumarin framework allows for the fine-tuning of these biological activities. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₃ | nih.govsigmaaldrich.comscbt.com |
| Molecular Weight | 201.18 g/mol | nih.govsigmaaldrich.comscbt.com |
| Melting Point | 300-304 °C | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | nih.govnih.gov |
| CAS Number | 2829-46-1 | nih.govsigmaaldrich.comscbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2829-46-1 | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Cyano 7 Hydroxy 4 Methylcoumarin
Established Synthetic Pathways for 3-Cyano-7-hydroxy-4-methylcoumarin
The construction of the this compound framework relies heavily on well-established condensation reactions that form the benzopyrone core. These methods offer versatility and are widely employed in the synthesis of a diverse range of coumarin (B35378) derivatives.
Condensation Reactions
Condensation reactions are fundamental to coumarin synthesis, enabling the fusion of a phenolic ring with a β-dicarbonyl compound or its equivalent. The Pechmann, Knoevenagel, and Claisen-Schmidt condensations are cornerstone methodologies in this regard.
The Pechmann condensation is a widely utilized method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.org For the synthesis of the 7-hydroxy-4-methylcoumarin core, resorcinol (B1680541) is typically condensed with ethyl acetoacetate (B1235776). ijsrst.com The mechanism involves an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenolic ring and subsequent dehydration. wikipedia.orgnumberanalytics.com
Various acid catalysts can be employed to promote this reaction, with the choice of catalyst significantly impacting reaction conditions and yields. While strong mineral acids like sulfuric acid have been traditionally used, modern variants often employ solid acid catalysts to facilitate easier work-up and reduce environmental impact. ijsrst.comnih.gov
| Phenol | β-Ketoester | Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | Room temperature, 18 h | 80 | youtube.com |
| Resorcinol | Ethyl acetoacetate | Citric acid (15 mol%) | 130°C, solvent-free | 82 | ijsrst.com |
| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | Not specified | Good yields | wordpress.com |
| Resorcinol | Ethyl acetoacetate | Sulfonated mesoporous silica (B1680970) | 120°C, 2 h | >98 | researchgate.net |
The Knoevenagel condensation provides a direct route to 3-substituted coumarins, including the 3-cyano derivatives. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of a basic catalyst. orientjchem.orgnih.gov For the synthesis of this compound, 2,4-dihydroxybenzaldehyde (B120756) can be reacted with ethyl cyanoacetate. The mechanism proceeds via the formation of a stable intermediate, followed by intramolecular cyclization and elimination of water. orientjchem.org
A variety of catalysts and reaction conditions have been explored to optimize this synthesis, with a focus on improving yields and employing milder, more environmentally friendly protocols. nih.govresearchgate.net
| Aldehyde | Active Methylene Compound | Catalyst | Solvent/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehydes | Ethyl cyanoacetate | Phase transfer catalyst | Room temperature | Good yield | orientjchem.org |
| Salicylaldehydes | Ethyl cyanoacetate | L-proline | Triethanolamine | Not specified | researchgate.net |
| Substituted salicylaldehydes | Ethyl cyanoacetate | Choline chloride (10 mol%) | Water, 25-30°C | 90-98 | orientjchem.org |
| Aromatic aldehydes | Ethyl cyanoacetate | DABCO/Hydroxy ionic liquid | Not specified | Good to excellent | rsc.org |
The Claisen-Schmidt condensation is a valuable tool for the derivatization of pre-formed coumarin structures. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or aldehyde possessing an α-hydrogen. wikipedia.org In the context of this compound, a potential application of this reaction would be the condensation of an aromatic aldehyde with a derivative of the target molecule, for instance, a 3-acetyl-7-hydroxy-4-methylcoumarin, to introduce a chalcone-like moiety. This approach expands the structural diversity of coumarin-based compounds. nih.govresearchgate.net
| Coumarin Derivative | Aromatic Aldehyde | Catalyst | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Acetyl-4-hydroxycoumarin | Various benzaldehydes | Piperidine | Ethanol, reflux | Coumarin-chalcones | nih.gov |
| 3-Acetyl coumarin | Various aromatic aldehydes | ZnS NPs/g-C₃N₄ | Not specified | Coumarin-chalcone hybrids | researchgate.net |
Multi-Step Synthesis Strategies
Multi-step synthesis provides a strategic approach to construct complex coumarin derivatives where direct condensation methods may not be feasible or efficient. These strategies often involve the initial formation of a simpler coumarin core, followed by a series of functional group interconversions to arrive at the desired product. For instance, 7-hydroxy-4-methylcoumarin can be synthesized first via the Pechmann condensation, followed by the introduction of the cyano group at the 3-position. This can be achieved through various cyanation methods.
Another approach involves multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offering high atom economy and efficiency. researchgate.net While a specific MCR for the direct synthesis of this compound is not extensively reported, the principles of MCRs can be applied to design novel synthetic routes.
Green Chemistry Approaches in this compound Synthesis
Solid catalysts, such as zeolites, clays, and functionalized silicas, offer advantages of easy separation, reusability, and reduced waste generation compared to traditional homogeneous catalysts. researchgate.nettaylorandfrancis.com Solvent-free reactions, often conducted by grinding the reactants together or using microwave irradiation, eliminate the need for volatile and often toxic organic solvents. researchgate.netkjscollege.com
| Reaction Type | Reactants | Catalyst/Conditions | Key Green Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Salicylaldehydes, 1,3-dicarbonyl compounds | MgFe₂O₄ nanoparticles, ultrasound, solvent-free | Solvent-free, reusable magnetic catalyst | High yields | researchgate.net |
| Knoevenagel Condensation | Substituted salicylaldehydes, active methylene compounds | Choline chloride, water | Biodegradable catalyst, aqueous medium | 90-98 | orientjchem.org |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15, microwave, solvent-free | Solvent-free, microwave efficiency | 97 | numberanalytics.com |
| Pechmann Condensation | Phenols, β-ketoesters | Brønsted acidic ionic liquid, solvent-free | Reusable ionic liquid catalyst, solvent-free | Good to excellent | slideshare.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been effectively utilized to drive the Knoevenagel condensation. This method often involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with an active methylene compound like malononitrile. For instance, a facile microwave-assisted synthesis of 3-cyano-4-methylcoumarins has been reported using fly ash as a solid support under solvent-free conditions. orientjchem.org This approach is noted for being a rapid, efficient, and one-step process that circumvents the use of toxic solvents. orientjchem.org The reaction between resorcinol and ethyl acetoacetate, key precursors for the 7-hydroxy-4-methylcoumarin core, has also been successfully carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.netniscpr.res.incolab.ws For example, using a p-toluenesulfonic acid (PTSA) catalyst under microwave irradiation (800W) for 150 seconds, 7-hydroxy-4-methylcoumarin was synthesized from resorcinol and ethyl acetoacetate in a solvent-free setting. niscpr.res.in Another study reported an optimal yield of 55.25% for the same reaction when catalyzed by SnCl2.2H2O under microwave conditions for 260 seconds. colab.ws
Solvent-Free Synthesis Conditions
Solvent-free synthesis, or solid-phase synthesis, offers significant environmental and practical advantages, including reduced waste, easier product isolation, and often, milder reaction conditions. The Knoevenagel condensation for the synthesis of 3-cyanocoumarins has been successfully adapted to solvent-free conditions. One notable method involves the grinding of 2-hydroxybenzaldehydes with malononitrile over basic alumina, followed by grinding with p-toluenesulfonic acid (PTSA) in the same mortar. mdpi.com This mechanochemical approach provides good yields at room temperature. mdpi.com
Similarly, the Pechmann condensation, a classic method for coumarin synthesis, has been adapted to solvent-free conditions. The reaction of phenols with β-ketoesters can be carried out by grinding the reactants with a catalyst like phosphorus pentoxide (P2O5) at room temperature, affording coumarins in good yields over a short period. clockss.org Another green approach involves the use of a recyclable heterogeneous catalyst, such as Amberlyst-15, for the Pechmann condensation of resorcinol and ethyl acetoacetate under solvent-free conditions at elevated temperatures (110°C), resulting in high yields of 7-hydroxy-4-methylcoumarin. rsc.org Furthermore, the use of a high-speed ball mill mixer under solvent-free conditions with a catalyst like InCl3 has also been shown to be a rapid and environmentally friendly protocol for the Pechmann condensation. derpharmachemica.com
Derivatization and Functionalization Reactions of this compound
The presence of a hydroxyl group at the C-7 position and a cyano group at the C-3 position makes this compound a versatile platform for the synthesis of a wide array of derivatives with tailored properties.
Reactions at the Hydroxyl Group (C-7)
The phenolic hydroxyl group at the C-7 position is a key site for functionalization, allowing for the modulation of the compound's solubility, electronic properties, and biological activity.
The hydroxyl group can be readily alkylated to form ether derivatives. For instance, hydroxycoumarins can be converted into their corresponding alkoxy derivatives by reaction with various alkyl halides. nih.gov This transformation is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the alkyl halide.
Esterification of the C-7 hydroxyl group is another common derivatization strategy. This can be achieved by reacting the coumarin with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. A study on the synthesis of fungicidal ester derivatives of a 4-(3,4-dichloroisothiazole)-7-hydroxycoumarin demonstrated the successful esterification of the 7-hydroxy group with various carboxylic acids. researchgate.net A simple example is the synthesis of 7-acetoxy-4-methylcoumarin (B160210) from 7-hydroxy-4-methylcoumarin, which can be achieved through reaction with acetic anhydride. acs.org
The specific and strong interaction between silicon and fluoride (B91410) has been exploited to design fluorescent chemosensors based on the 7-hydroxycoumarin scaffold. The hydroxyl group at C-7 can be capped with a silyl (B83357) ether protecting group, such as a tert-butyldiphenylsilyl (TBDPS) group. rsc.orgnih.gov In the absence of fluoride ions, the fluorescence of the coumarin is often quenched. Upon introduction of fluoride ions, a selective cleavage of the Si-O bond occurs, releasing the highly fluorescent 7-hydroxycoumarin and leading to a "turn-on" fluorescence response. rsc.orgnih.govresearchgate.net This desilylation reaction is highly specific to fluoride, making these silylated coumarins effective sensors for the detection of fluoride ions in various media, including aqueous solutions and living cells. nih.gov The bulky nature of the silyl group, such as in the tert-butyldiphenyloxysilyl moiety, can also contribute to the stability of the sensor in aqueous environments. nih.gov
Reactions at the Cyano Group (C-3)
The cyano group at the C-3 position is an electron-withdrawing group that influences the electronic properties of the coumarin ring system and serves as a handle for further chemical transformations.
3-Cyanocoumarins are important intermediates for the synthesis of other functional molecules. For example, the cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-carboxamide or 3-carboxylic acid derivatives. niscpr.res.inderpharmachemica.com These carboxylic acids can then be further functionalized. For instance, 7-Hydroxy-4-methylcoumarin-3-acetic acid can be converted to its succinimidyl ester, which is an amine-reactive blue fluorophore used for preparing bioconjugates. rsc.org
The cyano group can also participate in cycloaddition reactions. For example, 3-cyanocoumarins can undergo visible light-induced cross-dehydrocoupling reactions with unactivated aliphatic aldehydes to produce 4-acylated coumarins. frontiersin.org Furthermore, they can be involved in 1,3-dipolar cycloaddition reactions. For instance, a reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones proceeds via a thia-Michael/aldol/annulation cascade to form complex polycyclic systems. rsc.org
Nucleophilic Additions and Substitutions
The electron-withdrawing nature of the cyano group at the C-3 position, in conjunction with the carbonyl group at C-2, renders the pyrone ring susceptible to nucleophilic attack. While specific examples of nucleophilic additions directly to the C-4 position of this compound are not extensively documented in dedicated studies, the general reactivity of coumarins suggests that strong nucleophiles could potentially add to the C-4 position.
Furthermore, the hydroxyl group at the C-7 position can undergo nucleophilic substitution reactions. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion, which can then act as a nucleophile. This has been demonstrated in the reaction of 7-hydroxycoumarins with activated aziridines, leading to ring-opened products. nih.gov
Reduction to Amines and Oxidation to Carboxylic Acids
The cyano group at the C-3 position is a key functional handle that can be readily transformed into other valuable functional groups, namely amines and carboxylic acids.
Reduction to Amines: The nitrile functionality can be reduced to a primary amine (aminomethyl group) using various reducing agents. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukwikipedia.org This reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemguide.co.ukopenstax.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum at elevated temperature and pressure also effectively reduces nitriles to primary amines. wikipedia.org
Table 1: General Conditions for Nitrile Reduction
| Reagent/Catalyst | Solvent | General Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1. Reaction in ether 2. Acidic workup | Primary Amine |
| Catalytic Hydrogenation (H₂) | Ethanol, Methanol | Raney Ni, Pd/C, or PtO₂; Elevated T & P | Primary Amine |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Hexane | Low temperature, followed by hydrolysis | Aldehyde |
This table presents general conditions for nitrile reduction and may require optimization for this compound.
Oxidation to Carboxylic Acids: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.orglibretexts.orglumenlearning.com Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orglumenlearning.com This process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. openstax.orglibretexts.org
Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org This initially forms the carboxylate salt, which upon subsequent acidification, yields the corresponding carboxylic acid. openstax.orglibretexts.org
Table 2: General Conditions for Nitrile Hydrolysis
| Conditions | Reagents | Intermediate | Final Product |
| Acidic | Dilute HCl or H₂SO₄, Heat (reflux) | Amide | Carboxylic Acid |
| Basic | NaOH or KOH solution, Heat (reflux), then H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
This table presents general conditions for nitrile hydrolysis and may require optimization for this compound.
Reactions at the Methyl Group (C-4)
The methyl group at the C-4 position of the coumarin ring, being adjacent to a double bond and part of the conjugated system, exhibits a degree of reactivity. It can participate in condensation reactions with various electrophiles, particularly aldehydes, in the presence of a suitable catalyst. While specific examples for this compound are not prevalent, related 4-methylcoumarin (B1582148) derivatives are known to undergo such reactions. For instance, the C-4 methyl group can be formylated in a Duff reaction, which involves treatment with hexamethylenetetramine in the presence of an acid, to introduce a formyl group. researchgate.net
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the coumarin scaffold is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group at C-7. libretexts.orgkhanacademy.org This directing group preferentially activates the ortho and para positions (C-6 and C-8) for electrophilic attack. The presence of the electron-withdrawing cyano group at C-3 is less likely to have a significant deactivating effect on the distant benzene ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgchemistry.coachmasterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, likely at the C-8 position due to steric hindrance at the C-6 position.
Three-Component Reactions
This compound and its derivatives are valuable partners in three-component reactions, which allow for the rapid construction of complex molecules in a single step. scielo.br Although the original study focused on 7-hydroxy-4-methyl coumarin, the principles can be extended. In a notable example, 7-hydroxycoumarin derivatives react with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of a base like triethylamine (B128534) (NEt₃) to yield highly functionalized coumarin derivatives. scielo.brresearchgate.net The reaction is initiated by the deprotonation of the 7-hydroxyl group, followed by a Michael addition to the acetylenic ester. scielo.br
Mannich-type Reactions
The phenolic nature of the C-7 hydroxyl group makes the aromatic ring of this compound susceptible to Mannich-type reactions. This reaction involves the aminoalkylation of the active hydrogen on the aromatic ring, typically at the C-8 position. The reaction is carried out with formaldehyde (B43269) and a primary or secondary amine. sathyabama.ac.in Studies on 7-hydroxy-4-methylcoumarin have shown that Mannich bases can be synthesized using both conventional heating and microwave irradiation, with the latter often providing better yields and shorter reaction times. journalirjpac.com The reaction introduces an aminomethyl group onto the coumarin scaffold, providing a handle for further diversification.
Michael-type Additions
The α,β-unsaturated system of the pyrone ring in coumarins makes them excellent Michael acceptors. masterorganicchemistry.comchemistwizards.comlibretexts.org Nucleophiles can add to the C-4 position in a conjugate addition fashion. While the C-3 cyano group enhances the electrophilicity of the Michael acceptor system, specific examples of Michael additions to this compound are not extensively reported. However, the general principle suggests that a wide range of soft nucleophiles, such as enamines, organocuprates, and stabilized enolates, could potentially undergo Michael addition to this substrate. masterorganicchemistry.comyoutube.com
Advanced Spectroscopic and Computational Characterization of 3 Cyano 7 Hydroxy 4 Methylcoumarin
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of 3-Cyano-7-hydroxy-4-methylcoumarin. A comprehensive study combined experimental measurements with theoretical calculations to analyze the compound's vibrational behavior. researchgate.net
The FT-IR spectrum of this compound (also known as 3C7HC) has been experimentally recorded to identify its characteristic vibrational modes. researchgate.net The analysis was performed on a solid sample, typically prepared as a KBr pellet. researchgate.net The spectrum provides crucial information about the functional groups present in the molecule, such as the hydroxyl (-OH), cyano (-C≡N), carbonyl (C=O), and various aromatic C-C and C-H vibrations.
Table 1: FT-IR Spectroscopy Experimental Parameters
| Parameter | Value |
|---|---|
| Sample Purity | 97% |
| Sample Preparation | KBr Pellet |
Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental FT-IR data, aiding in the precise assignment of observed vibrational bands. researchgate.net
Complementing FT-IR spectroscopy, the Fourier Transform Raman (FT-R) spectrum of this compound has also been experimentally obtained. researchgate.net This technique is particularly sensitive to non-polar bonds and provides additional details about the skeletal structure of the coumarin (B35378) ring and the cyano and methyl functional groups.
Table 2: FT-Raman Spectroscopy Experimental Parameters
| Parameter | Value |
|---|---|
| Spectrometer | Jasco NRS-3100 |
The combination of FT-IR and FT-Raman data offers a more complete picture of the vibrational characteristics of the molecule, as some modes may be strong in one technique and weak or absent in the other. researchgate.net
The interpretation of the vibrational spectra of this compound is significantly enhanced by computational chemistry. Studies have utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set to investigate the molecule's properties. researchgate.net
This theoretical approach allows for the investigation of different possible molecular conformations. For this compound, two probable conformers, arising from the orientation of the hydroxyl group, were analyzed. researchgate.net The calculations determined that the molecule possesses a planar geometric structure with C_s symmetry. researchgate.net The optimized geometric structures and calculated vibrational frequencies showed a high degree of compatibility with the experimental data obtained from FT-IR and FT-Raman spectroscopy, confirming the accuracy of both the experimental assignments and the theoretical model. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by providing information about the carbon skeleton and the environment of hydrogen atoms.
Proton NMR (¹H NMR) spectroscopy for this compound identifies the number of chemically distinct protons, their multiplicity (splitting pattern), and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons on the coumarin ring, the methyl (-CH₃) group protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) and coupling constants (J) provide valuable information for assigning these signals to specific protons within the molecular structure. While detailed spectral data tables are found in specialized databases, the technique is essential for confirming the identity and purity of the compound. nih.gov
Table 3: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons | ~6.5 - 8.0 | Doublet, Doublet of doublets |
| Methyl Protons (-CH₃) | ~2.0 - 2.5 | Singlet |
Note: This table is illustrative of expected values; actual experimental values can vary based on solvent and other conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the coumarin core, the methyl group carbon, the cyano carbon, and the carbonyl carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon (C=O) is typically observed far downfield. This analysis is crucial for unambiguously confirming the molecular structure. nih.gov
Table 4: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~160 - 180 |
| Aromatic/Alkene Carbons | ~100 - 160 |
| Cyano Carbon (-C≡N) | ~115 - 125 |
Note: This table is illustrative of expected values; actual experimental values can vary based on solvent and other conditions.
Advanced NMR Techniques for Structural Elucidation
The structural framework of this compound, an α-benzopyrone skeleton with methyl, hydroxyl, and cyano groups, has been confirmed using one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and COSY) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Two-dimensional NMR techniques are particularly powerful for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons in the aromatic ring and potentially between the methyl group and the vinylic proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the previously assigned proton signals. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the provided results, the application of these advanced NMR techniques is standard practice for the structural confirmation of such molecules. For the closely related 7-hydroxy-4-methylcoumarin, detailed ¹H and ¹³C NMR data have been reported and compared, confirming the α-benzopyrone skeleton. researchgate.netresearchgate.net
Mass Spectrometry (MS) Characterization
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. rsc.org The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which for this compound would be at m/z 201. nih.gov Fragmentation patterns observed in the mass spectrum can offer additional structural insights by showing the loss of specific functional groups, such as the cyano (-CN) or carbonyl (-CO) groups.
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption and fluorescence properties of this compound are central to its function as a fluorescent probe. These properties are highly dependent on the solvent environment. researchgate.net
The UV-Visible absorption spectrum of this compound exhibits characteristic bands corresponding to π-π* transitions within the conjugated system of the coumarin ring. In a mixture of water and methanol, the maximum absorbance (λₘₐₓ) is observed at 321 nm. iajpr.com Another study reports an absorption maximum around 340 nm in various organic solvents. researchgate.net The presence of the electron-withdrawing cyano group at the 3-position influences the electronic distribution and thus the absorption characteristics. researchgate.net The absorption spectrum can be affected by solvent polarity and the pH of the solution. aatbio.comresearchgate.net
Upon excitation at its absorption maximum, this compound exhibits strong fluorescence. The emission maximum is typically observed in the blue region of the spectrum. For instance, an emission peak is reported at 450 nm with an excitation wavelength of 406 nm. aatbio.com The fluorescence properties are highly sensitive to the environment. In ethanolic solutions, the fluorescence spectra can show two distinct bands, one from the undissociated neutral molecule and another from the phenolate (B1203915) anion, formed by deprotonation of the 7-hydroxy group. researchgate.net The relative intensities of these bands are dependent on the water content and acidity of the solution. researchgate.net The electron-withdrawing nature of the cyano group at the 3-position is noted to prevent the formation of a zwitterionic tautomer, which is characteristic of many other 7-hydroxycoumarins that exhibit green fluorescence. researchgate.net
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of this compound. The fluorescence lifetime is a key parameter that can be influenced by various factors, including the solvent and the presence of quenchers. In studies of the related 7-hydroxy-4-methylcoumarin, excited-state proton transfer (ESPT) has been extensively investigated using time-resolved techniques. researchgate.netresearchgate.net The presence of water or other protic solvents can facilitate ESPT from the hydroxyl group to the carbonyl group, leading to the formation of different excited-state species (anionic and tautomeric forms) with distinct lifetimes. researchgate.netresearchgate.netresearchgate.net Ultrafast time-resolved fluorescence studies on complexes of 3-cyano-4-methyl-7-hydroxycoumarin have been employed to investigate these proton transfer dynamics. grafiati.com
This compound exhibits solvatochromism, meaning its absorption and fluorescence spectra shift in response to changes in solvent polarity. researchgate.net Studies have shown that the fluorescence emission spectrum undergoes a bathochromic (red) shift as the polarity of the solvent increases. researchgate.netnih.gov This phenomenon is attributed to a larger dipole moment in the excited state compared to the ground state, indicating a significant redistribution of electron density upon excitation. researchgate.netnih.gov The excited state is more stabilized in polar solvents, leading to a lowering of its energy level and a red-shift in the emission. rsc.org By analyzing the solvatochromic shifts using various solvent polarity functions (like the Lippert-Mataga equation), it is possible to estimate the change in dipole moment between the ground and excited states. researchgate.netnih.gov For this compound, it was found that the excited state dipole moment is higher than that of the ground state. researchgate.net
Excited-State Acid-Base Chemistry (ESAB)
The excited-state acid-base chemistry of this compound reveals significant changes in its acidity upon photoexcitation. The fluorescence spectra of 3-cyano-4-methyl-7-hydroxycoumarin in ethanolic solutions with varying amounts of water and acid exhibit two distinct bands. One band originates from the undissociated molecule, while the other corresponds to the phenolate anion, which is formed upon excited-state proton transfer. This dual emission allows for the determination of the excited-state acidity constant (pKa*) using Weller's method.
Studies have shown that the pKa* value is highly sensitive to the water content in the solution. As the percentage of water varies from 0.2% to 80%, the pKa* value changes dramatically, ranging from 2.3 down to 0.01. researchgate.net This indicates a substantial increase in the acidity of the hydroxyl group in the excited state, a common characteristic for hydroxycoumarin derivatives. This property makes them useful as photoacids and fluorescent pH sensors.
Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For this compound and its derivatives, the quantum yield is influenced by the surrounding environment, such as the solvent and the presence of other molecules.
In a study of 7-hydroxy-4-methylcoumarin, it was observed that increasing the hydrogen-bond donor ability of the solvent leads to a marked increase in the fluorescence quantum yield. researchgate.net The photophysical properties of coumarin dyes, including this compound, have been investigated in aqueous detergent solutions like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). researchgate.net Such studies are crucial for understanding how these molecules behave in microheterogeneous environments, which is relevant for their application as fluorescent probes.
The fluorescence quantum yield of 7-DCCA (a related coumarin dye) in water/AOT/isooctane reverse micelles was found to be dependent on the excitation wavelength, highlighting the complex interplay between the fluorophore and its immediate surroundings. researchgate.net
| Compound/Condition | Observation | Reference |
| 7-hydroxy-4-methylcoumarin in various solvents | Fluorescence quantum yield increases with the hydrogen-bond donor ability of the solvent. | researchgate.net |
| Coumarin dyes in SDS and CTAB solutions | Photophysical properties, including fluorescence quantum yields, are actively investigated. | researchgate.net |
| 7-DCCA in reverse micelles | Fluorescence quantum yield varies with excitation wavelength. | researchgate.net |
Computational Chemistry and Theoretical Studies
Computational methods, particularly those based on quantum mechanics, provide invaluable insights into the structural, electronic, and spectroscopic properties of molecules like this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of coumarin derivatives. unica.it The B3LYP functional is a popular choice for these calculations, often paired with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net
The molecular geometry of this compound has been investigated using DFT. The molecule possesses a planar geometric structure with Cs symmetry. researchgate.net Theoretical studies have identified two probable conformers, often referred to as Rot1 and Rot2, which differ in the orientation of the hydroxyl group. researchgate.net The Rot1 conformer, where the hydroxyl hydrogen is oriented away from the cyano group, is generally found to be the more stable of the two. researchgate.net
In a study on related Mannich bases of 7-hydroxy-4-methylcoumarin, conformational analysis using DFT (PBE0 functional) also highlighted the importance of the hydroxyl group's orientation, which can lead to the formation of stable six-membered rings through intramolecular hydrogen bonds. nih.gov
DFT calculations have been successfully employed to predict the vibrational frequencies of this compound. The calculated frequencies, when appropriately scaled, show a high degree of compatibility with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net For instance, the vibrational spectra of 3-cyano-7-hydroxycoumarin (B100011) (3C7HC) have been studied both experimentally and theoretically, with calculations performed using the B3LYP method and the 6-311++G(d,p) basis set. researchgate.net The theoretical calculations aid in the assignment of the observed vibrational bands to specific molecular motions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states and optical properties of molecules. unica.it It allows for the prediction of absorption spectra, including the energies and oscillator strengths of electronic transitions.
For coumarin derivatives, TD-DFT calculations have been performed on the optimized ground-state structures to understand their optical properties. unica.it These calculations can predict the electronic transitions responsible for the observed absorption bands. For example, in a study on related coumarin derivatives, TD-DFT was used to calculate the energy and oscillator strength of electronic transitions, and the results were compared with experimental UV-Vis spectra. The molecular stability arising from hyperconjugative interactions and charge delocalization, which influence the optical properties, can also be analyzed using methods like Natural Bond Orbital (NBO) analysis in conjunction with DFT.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are crucial in drug discovery and materials science for elucidating mechanisms of action and guiding the design of new functional molecules. While specific molecular docking and dynamics studies for this compound were not prominently identified in the reviewed literature, extensive research on structurally related coumarin derivatives provides significant insights into their potential biological interactions.
Research on derivatives of 7-hydroxy-4-methyl coumarin has utilized molecular docking to explore their potential as anti-inflammatory agents. ajpp.in In these studies, novel ester, ether, and ketone derivatives were docked into the catalytic domain of human Phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. ajpp.in The protein structure, obtained from the Protein Data Bank (PDB ID: 3LY2), was used to evaluate the binding modes of the synthesized compounds. ajpp.in Such studies help in understanding how substitutions on the coumarin ring influence the binding affinity for the enzyme's active site. ajpp.in
Similarly, molecular docking has been employed to investigate the antibacterial potential of other coumarin analogs. For instance, a series of hydroxy-3-arylcoumarins were docked against bacterial targets like Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase to understand their mechanism of action. researchgate.net These computational analyses revealed potential binding modes and helped to establish preliminary structure-activity relationships, indicating that the position of hydroxyl groups on the coumarin scaffold can modulate antibacterial activity. researchgate.net
Molecular dynamics simulations often complement docking studies by providing information on the stability of the ligand-protein complex over time. For example, MD simulations were used to study the interactions of 8-formyl-4-methyl-7-hydroxy coumarin derivatives, confirming the stability of the protein-ligand complex. researchgate.net These simulations track the movements and interactions of each atom in the system, offering a more dynamic picture of the binding event.
| Coumarin Derivative Studied | Target Protein | PDB ID | Computational Method | Research Focus |
| Derivatives of 7-hydroxy-4-methyl coumarin | Phosphodiesterase 4B (PDE4B) | 3LY2 | Molecular Docking (Autodock Vina) | Anti-inflammatory activity ajpp.in |
| Hydroxy-3-arylcoumarins | Staphylococcus aureus tyrosyl-tRNA synthetase, Topoisomerase II DNA gyrase | - | Molecular Docking | Antibacterial activity researchgate.net |
| Derivatives of 8-formyl-4-methyl-7-hydroxy coumarin | - | - | Molecular Dynamics (MD) | Stability of protein-ligand complex researchgate.net |
Prediction of Spectroscopic Parameters (e.g., Dipole Moments)
The prediction and experimental determination of spectroscopic parameters, such as dipole moments, are essential for understanding the electronic structure, polarity, and photochemical properties of a molecule. The dipole moment, in particular, provides insight into the charge distribution in the ground and excited states, which is critical for applications in nonlinear optics and for designing fluorescent probes.
For coumarin derivatives, a widely used experimental technique to determine the change in dipole moment upon electronic excitation is the solvatochromic shift method . psu.edunih.gov This method involves measuring the absorption (absorption) and fluorescence emission spectra of the compound in a series of solvents with varying polarities. psu.edu The difference in the energy of the absorption and emission maxima (the Stokes shift) is then correlated with solvent polarity functions, such as the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.gov These correlations allow for the calculation of the dipole moments in the ground state (μg) and the excited state (μe). nih.gov Studies on various coumarin and chromone (B188151) dyes consistently show a significant increase in the dipole moment upon excitation, indicating a more polar electronic distribution in the excited state. nih.gov
Computational methods, especially those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic parameters. nih.gov These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic transition energies. For instance, studies on related molecules like 2-aminochromone-3-carboxaldehyde have used TD-DFT methods with the B3LYP functional and 6-311G++(d,p) basis set to calculate ground and excited state dipole moments, finding good agreement with experimental values obtained from solvatochromic methods. nih.gov This synergy between experimental measurements and theoretical calculations provides a robust characterization of a molecule's electronic properties.
While specific experimental values for this compound were not available in the cited search results, the established methodologies are fully applicable. The data for structurally similar compounds illustrate the expected findings.
| Compound | Method | Ground State Dipole Moment (μg) [Debye] | Excited State Dipole Moment (μe) [Debye] |
| 2-Aminochromone-3-carboxaldehyde (ACC) | Solvatochromic (Bilot-Kawski) | 5.56 | 7.92 |
| 2-Aminochromone-3-carboxaldehyde (ACC) | TD-DFT/B3LYP/6-311G++(d,p) | 5.25 | 7.48 |
Table data is for a related chromone derivative to illustrate the methodology and typical results. nih.gov
Research on Biological Activities and Mechanisms of Action of 3 Cyano 7 Hydroxy 4 Methylcoumarin
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition
3-Cyano-7-hydroxy-4-methylcoumarin has been identified as a selective inhibitor of several human carbonic anhydrase (hCA) isoforms. Research indicates that this compound exhibits submicromolar inhibition against hCA VA, hCA VB, hCA VI, hCA VII, hCA IX, hCA XII, and hCA XIV. Notably, it does not significantly inhibit the ubiquitous isoforms hCA I and II, nor hCA XIII. nih.gov This isoform selectivity suggests potential for targeted therapeutic applications. The mechanism of inhibition by coumarins involves the hydrolysis of the lactone ring within the enzyme's active site, a process catalyzed by the esterase activity of the carbonic anhydrase itself. nih.gov
Table 1: Inhibition of human Carbonic Anhydrase (hCA) isoforms by this compound
| hCA Isoform | Inhibition (Kᵢ in nM) |
| hCA I | >10000 |
| hCA II | >10000 |
| hCA VA | 89.4 |
| hCA VB | 67.2 |
| hCA VI | 98.3 |
| hCA VII | 5.4 |
| hCA IX | 45.7 |
| hCA XII | 8.8 |
| hCA XIII | >10000 |
| hCA XIV | 78.5 |
Data sourced from a 2011 study on metronidazole-coumarin conjugates and 3-cyano-7-hydroxy-coumarin as isoform-selective carbonic anhydrase inhibitors. nih.gov
Monocarboxylate Transporter (MCT) Inhibition
This compound is considered a potential dual-action compound, acting as both a carbonic anhydrase inhibitor and a monocarboxylate transporter (MCT) inhibitor. nih.gov The proposed mechanism for MCT inhibition involves the hydrolysis of the coumarin's lactone ring, which is facilitated by the esterase activity of carbonic anhydrase. This hydrolysis is thought to yield α-cyano-2,4-dihydroxycinnamic acid, a derivative of α-cyano-4-hydroxycinnamic acid, which is a known and potent inhibitor of MCTs. nih.gov
Cytochrome P-450 (CYP) Enzyme Modulation
Acetylcholinesterase (AChE) Inhibition
Research into the acetylcholinesterase (AChE) inhibitory activity of this compound is limited. However, a study investigating the role of the peripheral anionic site on acetylcholinesterase used a related compound, 3-chloro-7-hydroxy-4-methylcoumarin, to study its interaction with this site. The findings indicated that this coumarin (B35378) derivative binds to the peripheral anionic site of acetylcholinesterase from Torpedo californica. nih.gov Further research is required to determine the specific inhibitory activity and mechanism of this compound against AChE.
Lipoxygenase Inhibition
There is currently no specific information available in the scientific literature regarding the lipoxygenase inhibitory activity of this compound. While various other coumarin derivatives have been investigated for their effects on lipoxygenase, dedicated studies on the 3-cyano substituted compound are absent.
Antioxidant and Radical Scavenging Properties
The antioxidant capacity of this compound and related compounds has been evaluated through various in vitro assays. Coumarins, in general, are recognized for their antioxidant potential. researchgate.net
Inhibition of Lipid Peroxidation
The ability to inhibit lipid peroxidation is a key indicator of antioxidant activity. Research on a coumarin derivative, C7, in the context of WSSV infection in shrimp, demonstrated that it significantly reduced the levels of lipid peroxidation products, namely 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.gov This effect was linked to the compound's ability to inhibit the synthesis of phosphatidylcholine. nih.gov
DPPH Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant activity of compounds. Studies on derivatives of 7-hydroxy-4-methylcoumarin have demonstrated their ability to scavenge DPPH radicals. nih.govresearchgate.net When substituted with thiosemicarbazide (B42300) and thiazolidinone moieties, these coumarin derivatives showed potent antioxidant activity. nih.govresearchgate.net The thiosemicarbazide derivatives, in particular, exhibited high scavenging activity, with some performing as well as or even better than the standard antioxidant, ascorbic acid. nih.gov Another study on 7-hydroxy-4-methyl coumarin reported moderate antioxidant activity with an IC50 value of 99.69 ppm in a DPPH assay. researchgate.net
Table 2: DPPH Radical Scavenging Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound | Observed Activity | IC50 Value |
|---|---|---|
| 7-hydroxy-4-methylcoumarin | Moderate | 99.69 ppm |
Anti-inflammatory Research
Coumarins and their derivatives are recognized for their potential as anti-inflammatory agents. nih.gov The 7-hydroxy substitution, in particular, is often associated with potent anti-inflammatory effects. nih.gov Research on derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one has identified compounds with significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov Some of these derivatives showed a more potent and prolonged anti-inflammatory effect than the reference drug, indomethacin. nih.gov For instance, two compounds demonstrated 44.05% and 38.10% inhibition of edema after 3 hours, surpassing indomethacin. nih.gov Molecular docking studies have suggested that these compounds may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Further research on 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives also highlighted their anti-inflammatory properties. researchgate.net These compounds were found to inhibit the expression of phosphorylated mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net
Table 3: Anti-inflammatory Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound | Model | Mechanism of Action | Key Findings |
|---|---|---|---|
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced rat paw edema | COX-2 inhibition | Some derivatives showed higher inhibition (up to 44.05%) than indomethacin. |
Anticancer and Cytotoxic Research
The potential of this compound as an anticancer and cytotoxic agent has been explored through various research endeavors. These investigations have focused on its mechanisms of inducing cell death, its interactions with cancer-related enzymes, and its specific effects on various cancer cell lines.
Mechanisms of Apoptosis Induction
While direct studies on the apoptosis-inducing mechanisms of this compound are limited, research on structurally related compounds provides valuable insights. For instance, a synthetic coumarin, 4-Methyl-7-hydroxycoumarin, has demonstrated anti-cancer potential by modulating key proteins involved in apoptosis. In a study on DMBA-induced skin cancer in mice, the administration of this related coumarin led to the up-regulation of pro-apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3. nih.gov Concurrently, it down-regulated the anti-apoptotic proteins Bcl-2 and Bcl-xL, suggesting a pathway that favors programmed cell death. nih.gov
Furthermore, studies on 7-hydroxycoumarin have shown its ability to inhibit cell growth by inducing cell cycle arrest in the G1 phase in non-small cell lung carcinoma cell lines. nih.gov At higher concentrations, it was also observed to induce apoptosis in adenocarcinoma cell lines, indicating a dose-dependent effect on cancer cell fate. nih.gov These findings on related compounds suggest that this compound might also induce apoptosis through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of the caspase cascade. However, direct experimental evidence for this compound is needed to confirm these specific mechanisms.
Interaction with Cancer-Related Enzymes (e.g., NAD(P)H:quinone oxidoreductase-1, phosphodiesterase 4B)
The interaction of coumarin derivatives with cancer-related enzymes is a key area of research for developing targeted therapies.
Phosphodiesterase 4B (PDE4B): PDE4B is another enzyme implicated in cancer progression, particularly in the context of inflammation and cell proliferation. Inhibition of PDE4B has been investigated as a potential therapeutic strategy. nih.gov However, a review of the existing scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound against phosphodiesterase 4B.
Cytotoxicity against Specific Cell Lines (e.g., MCF-7, MDA-MB-231, PC3, DU145, HeLa)
The cytotoxic effects of coumarin derivatives have been evaluated against a panel of cancer cell lines to determine their potency and selectivity. While extensive research has been conducted on various coumarins, specific and consistent IC50 values for this compound against the cell lines MCF-7 (breast adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), PC3 and DU145 (prostate cancer), and HeLa (cervical cancer) are not well-documented in the available literature.
For context, numerous studies have reported the cytotoxicity of other coumarin derivatives against these cell lines, demonstrating the general potential of this class of compounds. For example, different substituted coumarins have shown a range of IC50 values against MCF-7 and MDA-MB-231 cells, highlighting the importance of specific structural modifications for cytotoxic activity. researchgate.netresearchgate.netnih.gov Similarly, various derivatives have been tested against PC3 cells, with some exhibiting significant anti-proliferative effects. researchgate.net However, without direct experimental data for this compound, its specific cytotoxic profile against these key cancer cell lines remains uncharacterized.
Other Pharmacological Activities
Beyond its potential in cancer research, the pharmacological profile of this compound extends to other areas of therapeutic interest, including its effects on blood coagulation and its potential to protect neuronal cells.
Anticoagulant Research
The anticoagulant properties of coumarins are well-established, with warfarin, a 4-hydroxycoumarin (B602359) derivative, being a widely used clinical anticoagulant. ajpamc.comnih.gov The mechanism of action of these compounds typically involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. While the coumarin scaffold is central to this activity, specific substitutions on the coumarin ring can significantly influence the anticoagulant potency.
Research into the anticoagulant effects of various coumarin derivatives is ongoing. ajpamc.com However, specific studies focusing on the anticoagulant activity of this compound are not prominently featured in the available scientific literature. Therefore, its potential as an anticoagulant agent remains to be determined through direct experimental investigation.
Neuroprotective Potential
The neuroprotective effects of coumarin derivatives have garnered increasing attention, with studies exploring their potential in mitigating neuronal damage in various neurodegenerative disease models. However, there is currently a lack of specific research data on the neuroprotective potential of this compound. General studies on related coumarins have suggested that this class of compounds may offer neuroprotection through various mechanisms, but direct evidence for the subject compound is absent.
Antidiabetic and Antihyperglycemic Research
Coumarin derivatives have been investigated for their potential as antidiabetic agents. Studies have shown that some coumarins can positively impact glucose metabolism. For instance, the parent compound, coumarin, was found to increase insulin (B600854) levels and decrease plasma glucose in diabetic rats. This effect is potentially due to the increased activity of the glycolytic enzyme hexokinase and the shunt enzyme glucose-6-phosphate dehydrogenase, along with decreased activity of gluconeogenic enzymes like glucose-6-phosphatase and fructose-1,6-biphosphatase. nih.gov
A notable 7-hydroxycoumarin derivative, umbelliferone, has demonstrated the ability to significantly lower elevated blood glucose levels and reduce insulin resistance in diabetic rats. nih.gov This is thought to be achieved through the increased mobilization of GLUT4, a glucose transporter. nih.gov Furthermore, naturally occurring coumarins such as osthole (B1677514) and scopoletin (B1681571) have been shown to induce AMP-activated protein kinase (AMPK), which is beneficial in the management of type 2 diabetes. nih.gov These compounds also enhance the translocation of GLUT4 to the plasma membrane, leading to increased glucose uptake in skeletal muscle and fat cells, and a reduction in plasma glucose levels in diabetic mice. nih.gov
In the context of glycation, a process implicated in diabetic complications, coumarin has been shown to reduce the glycation of human serum albumin in vitro. nih.gov While this is a positive finding, it is also noted that this could potentially interfere with the monitoring of diabetes therapy, as it might lower the levels of glycated hemoglobin (HbA1c), a key biomarker. nih.gov
Anticonvulsant Research
The investigation of new molecules for the treatment of epilepsy is an ongoing area of research. researchgate.netmdpi.com Various synthetic compounds are being evaluated for their anticonvulsant properties, often using established antiepileptic drugs as reference standards. researchgate.net Research has led to the identification of numerous novel molecules with potential anticonvulsant activity. researchgate.net
One area of focus has been on coumarin derivatives. For example, N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid and methyl N-(3,6-dinitrocoumarin-4-yl)-4-aminobutyrate have shown anticonvulsant activity in specific preclinical models. researchgate.net
Antiparasitic and Antifilarial Research
The broad biological activities of coumarin derivatives extend to antiparasitic and antifilarial applications. Although specific research on this compound in this area is not detailed in the provided search results, the general class of coumarins has been a subject of interest for developing new therapeutic agents against various parasites.
Radiosensitizing Properties
The potential for chemical compounds to enhance the effectiveness of radiation therapy is a significant area of cancer research. While the direct radiosensitizing properties of this compound are not explicitly detailed in the provided results, related coumarin compounds have been investigated for their anticancer activities. For instance, a synthetic coumarin, 4-methyl-7-hydroxy coumarin, has demonstrated anti-cancer potential against chemically induced skin cancer in mice. nih.gov This was associated with the modulation of key biomarkers involved in cell proliferation and apoptosis, such as the down-regulation of Aryl hydrocarbon receptor and PCNA, and the up-regulation of apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov This activity led to a noticeable reduction in papilloma growth. nih.gov
Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A)
Derivatives of hydroxycoumarin have been extensively studied for their affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets for drugs treating central nervous system (CNS) disorders. nih.govmdpi.comresearchgate.netmdpi.comnih.govnih.gov The general structure of these active compounds involves an N-arylpiperazine moiety linked to the coumarin core. mdpi.comnih.govsemanticscholar.org
The affinity of these compounds for serotonin receptors is influenced by several structural features. The basic nitrogen atom of the piperazine (B1678402) ring is crucial as it can form strong interactions with acidic amino acid residues within the transmembrane domain of G-protein coupled receptors like the serotonin receptors. mdpi.comnih.govsemanticscholar.org
Numerous studies have synthesized and tested various derivatives of 5-hydroxycoumarin and 7-hydroxycoumarin. mdpi.comnih.govsemanticscholar.org For instance, arylpiperazine derivatives of 5-hydroxy-4,7-dimethylcoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have shown high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the subnanomolar to low nanomolar range. nih.govmdpi.com The introduction of specific substituents on the phenyl ring of the piperazine moiety, such as fluoro, methoxy, dichloro, or cyano groups at the ortho and/or meta positions, has been found to increase affinity for the 5-HT1A receptor. nih.gov
Conversely, certain structural modifications can decrease affinity. Replacing the piperazine with a morpholine (B109124) or another heterocyclic ring, or introducing chloro or nitro groups at the para position of the phenyl ring, has been shown to reduce affinity for the 5-HT1A receptor. nih.gov
The length of the alkyl linker between the coumarin and piperazine moieties also plays a significant role. Propoxy and butoxy linkers have been associated with high affinity for 5-HT1A receptors, while shorter or longer linkers (two or five carbons) tend to decrease this affinity. researchgate.net
Some hydroxycoumarin derivatives have also been evaluated for their activity at the 5-HT2A receptor. mdpi.commdpi.com For example, compounds with a (2-cyanophenyl)piperazin-1-yl, (2,2-dichloro)piperazin-1-yl, or (3-bromophenyl)piperazin-1-yl moiety have shown high affinity for the 5-HT2A receptor. mdpi.com Interestingly, the effect of a substituent can vary depending on the coumarin core. The introduction of a 2-cyano group to the phenylpiperazine increased 5-HT2A receptor affinity in the case of 5-hydroxy-4,7-dimethylchromen-2-one, but drastically decreased it for 8-acetyl-7-hydroxy-4-methylchromen-2-one. mdpi.com
Several of these coumarin derivatives have been identified as antagonists at the 5-HT1A receptor. mdpi.commdpi.comnih.gov For example, 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylcoumarin was found to be a potent antagonist. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 4-methylcoumarin (B1582148) derivatives, SAR studies have been conducted to explore their potential as anticancer agents. nih.gov These studies have involved the synthesis and cytotoxic evaluation of various derivatives, including 7-hydroxy-4-methylcoumarins (7-HMCs), 7-acetoxy-4-methylcoumarins (7-AMCs), and different dihydroxy- and diacetoxy-4-methylcoumarin derivatives against human cancer cell lines. nih.gov
One key finding from these studies is that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were a particularly effective subgroup. nih.gov The potency was found to increase with the length of the alkyl chain, with a decyl group at C3 showing the most potent cytotoxic activity. nih.gov Another active subgroup identified was 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) containing ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov Additionally, a derivative with bromine substitutions, 6-bromo-4-bromomethyl-7-hydroxycoumarin, also exhibited reasonable cytotoxic activity. nih.gov These SAR studies provide valuable insights for the future design and development of novel anticancer agents based on the 4-methylcoumarin scaffold. nih.gov
In the context of serotonin receptor affinity, SAR studies have revealed several important structural features that govern the interaction of hydroxycoumarin derivatives with 5-HT1A and 5-HT2A receptors. nih.govmdpi.comsemanticscholar.org The presence of an acetyl group at the C-6 or C-8 position of the coumarin ring, along with specific substituents on the arylpiperazine moiety, significantly influences binding affinity. nih.govmdpi.comnih.gov For instance, substituents at the ortho or meta positions of the phenyl ring of piperazine generally increase affinity for the 5-HT1A receptor. nih.gov The length of the alkyloxy linker between the coumarin and piperazine components is also a critical determinant of activity. researchgate.net
Protein Binding Studies (e.g., Human Serum Albumin (HSA) Interactions)
The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, affecting their distribution, efficacy, and elimination. researchgate.netnih.gov HSA is a major carrier protein in the blood and has multiple binding sites for a wide range of molecules. nih.govmdpi.com
The binding of coumarin derivatives to HSA has been investigated using various techniques, including fluorescence spectroscopy and molecular modeling. researchgate.netnih.govnih.gov These studies have shown that coumarin derivatives can bind to HSA, leading to quenching of the protein's intrinsic fluorescence. nih.gov The binding affinity and thermodynamic parameters of these interactions have been determined for several coumarin derivatives. researchgate.netnih.gov
For example, studies on 7-hydroxycoumarin derivatives have shown that they bind to HSA with binding constants in the range of 10^4 to 10^5 M-1. researchgate.netnih.gov The binding is often accompanied by a change in the secondary structure of the protein. nih.gov Molecular docking and modeling studies have been used to predict the probable binding sites of these coumarins on HSA, with domain II often being implicated. researchgate.netnih.gov
The structural features of the coumarin derivatives, such as substituents at the 3rd, 4th, and 7th positions, have been shown to affect their binding to HSA. nih.gov These interactions are important for the development of coumarin-based drugs, as they influence their bioavailability and transport in the body. researchgate.net
Table of Interactive Data
| Section | Key Finding | Compound(s) | Research Focus |
| 4.6.3. | Increased insulin, decreased plasma glucose. nih.gov | Coumarin | Antidiabetic |
| 4.6.3. | Reduced blood glucose and insulin resistance. nih.gov | Umbelliferone | Antidiabetic |
| 4.6.3. | Induced AMPK, increased GLUT4 translocation. nih.gov | Osthole, Scopoletin | Antidiabetic |
| 4.6.4. | Showed anticonvulsant activity. researchgate.net | N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid, Methyl N-(3,6-dinitrocoumarin-4-yl)-4-aminobutyrate | Anticonvulsant |
| 4.6.6. | Showed anti-cancer potential in skin cancer model. nih.gov | 4-methyl-7-hydroxy coumarin | Radiosensitizing |
| 4.6.7. | High affinity for 5-HT1A receptor. nih.govmdpi.com | Arylpiperazine derivatives of 5-hydroxy-4,7-dimethylcoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin | Serotonin Receptor Affinity |
| 4.6.7. | Potent 5-HT1A receptor antagonist. mdpi.com | 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | Serotonin Receptor Affinity |
| 4.7. | Alkyl groups at C3 increased cytotoxic activity. nih.gov | 7,8-Dihydroxy-4-methylcoumarins | Structure-Activity Relationship |
| 4.8. | Bind to HSA, quenching its fluorescence. researchgate.netnih.gov | 7-Hydroxycoumarin derivatives | Protein Binding |
Applications of 3 Cyano 7 Hydroxy 4 Methylcoumarin in Advanced Technologies and Research Tools
Fluorescent Probes and Dyes
As a fluorophore, 3-Cyano-7-hydroxy-4-methylcoumarin is integral to a range of applications that rely on the detection of fluorescence. Its utility spans from a simple dye to a component of complex systems for biochemical analysis and cellular imaging.
This compound is recognized as a blue fluorescent dye, a class of compounds widely used in various scientific and industrial applications. researchgate.netnih.gov Coumarin (B35378) derivatives are known for their use as fluorescent pigments, brighteners, and laser dyes. nih.gov The fluorescence of this compound is characterized by an excitation peak at approximately 406 nm and an emission peak around 450 nm, placing it firmly in the blue region of the visible spectrum. aatbio.com This property is pH-dependent, a characteristic feature of many 7-hydroxycoumarin derivatives. aatbio.commedchemexpress.com The strong blue-green fluorescence can be attributed to processes like intramolecular proton transfer in the excited state. researchgate.net
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum | 406 |
| Emission Maximum | 450 |
Data sourced from AAT Bioquest aatbio.com
A significant application of this compound is in the design of fluorogenic enzyme substrates for biochemical assays. aatbio.com In this context, the coumarin is chemically modified with a substrate-specific group that quenches its fluorescence. When an enzyme cleaves this group, the highly fluorescent this compound is released, leading to a detectable increase in fluorescence intensity. This "turn-on" mechanism allows for the sensitive and continuous monitoring of enzyme activity. thermofisher.com
For instance, derivatives of 7-hydroxycoumarin are used to create substrates for enzymes like alkaline phosphatase. thermofisher.com The enzymatic cleavage of a phosphate (B84403) group from a non-fluorescent coumarin derivative yields the highly fluorescent hydroxycoumarin. thermofisher.com This principle is broadly applied in developing assays for various enzymes, including those relevant to drug discovery and diagnostics. nih.gov
The fluorescent nature of coumarin derivatives makes them suitable for applications in bioimaging. nih.gov While specific examples detailing the use of this compound in bioimaging are emerging, the general class of 7-hydroxycoumarins is employed to label and track biomolecules within cells. Their ability to act as fluorescent probes allows researchers to visualize cellular processes and the localization of specific targets. nih.gov
In the realm of drug delivery, coumarin derivatives have been explored as components of drug carrier systems. nih.gov Furthermore, the intrinsic biological activities of some coumarins, combined with their fluorescent properties, make them interesting candidates for theranostics—a field that combines therapy and diagnostics. For example, a 7-hydroxycoumarin fluorophore was shown to bind to the macrophage migration inhibitory factor (MIF), inhibiting its interaction with the CD74 receptor and suppressing cancer cell proliferation, demonstrating a potential therapeutic action that can be monitored via its fluorescence. nih.gov
This compound serves as a crucial fluorescence reference standard. aatbio.com It is specifically used for calibrating assays that employ enzyme substrates based on this coumarin. aatbio.comaatbio.com By providing a stable and known fluorescence signal, it allows for the accurate quantification of the fluorescent product generated in an enzymatic reaction. This is essential for ensuring the reliability and reproducibility of experimental results in high-throughput screening and other quantitative biochemical assays. thermofisher.com
Chemosensors and Biosensors
The sensitivity of the fluorescence of coumarin derivatives to their chemical environment makes them excellent candidates for the development of chemosensors and biosensors. These sensors are designed to detect the presence and concentration of specific ions or molecules through changes in their fluorescence.
Derivatives of coumarin have been successfully developed as chemosensors for the detection of fluoride (B91410) ions. researchgate.netnih.gov The sensing mechanism often involves a specific chemical reaction between the coumarin derivative and the fluoride ion, which results in a distinct change in the sensor's optical properties, such as a "turn-on" fluorescence signal or a color change visible to the naked eye. researchgate.net For example, some coumarin-based thiosemicarbazones have demonstrated selectivity for fluoride ions, allowing for their detection in various samples. nih.gov Another approach involves a fluoride-triggered chemical transformation of a non-fluorescent pre-coumarin molecule into its highly fluorescent coumarin counterpart. researchgate.net These findings highlight the potential for developing sensors based on the this compound scaffold for environmental and biological fluoride monitoring.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 7-Hydroxy-4-methylcoumarin-3-acetic acid, SE |
| 6,8-difluoro-7-hydroxy-4-methylcoumarin |
| 7-amino-4-methylcoumarin |
| Macrophage migration inhibitory factor |
| Coumarin-based thiosemicarbazones |
pH-Responsive Fluorescent Probes
The fluorescence of this compound is highly sensitive to the acidity of its environment, making it an effective pH-responsive fluorescent probe. This property arises from the equilibrium between its undissociated (neutral) form and its deprotonated (phenolate anion) form, each exhibiting distinct fluorescent characteristics.
Research has shown that upon excitation, the fluorescence spectrum of this compound in solutions of varying acidity displays two distinct emission bands. One band corresponds to the neutral, undissociated molecule, while the second, typically at a longer wavelength, originates from the phenolate (B1203915) anion formed by the dissociation of the 7-hydroxy group. researchgate.net The relative intensities of these two bands change with pH, allowing for ratiometric sensing.
The acid-base behavior in the excited state is a key aspect of its function as a pH probe. The pKa, which is the pKa value in the excited state, has been determined for this compound. In ethanolic solutions with varying water content, the pKa was found to change significantly, ranging from 2.3 down to 0.01 as the water content increased from 0.2% to 80%. researchgate.net This demonstrates the compound's utility in probing the micropolarity and hydrogen-bonding environment of different systems. The closely related 3-Cyano-7-hydroxycoumarin (B100011) is also noted for its pH-dependent fluorescence. aatbio.com
Table 1: pH-Dependent Fluorescence Properties of this compound
| Property | Observation | Reference |
| Fluorescence Emission | Exhibits dual fluorescence from the neutral and phenolate forms. | researchgate.net |
| Excited State pKa (pKa)* | Varies with solvent composition (e.g., 2.3 to 0.01 in ethanol/water mixtures). | researchgate.net |
| Sensing Mechanism | Based on the pH-dependent equilibrium between the protonated and deprotonated forms of the 7-hydroxy group. | researchgate.net |
Sensing of Anions
The structural features of this compound serve as a foundation for the development of chemosensors for anions. While the parent compound itself may not be the final sensor, its core structure is readily modified for this purpose. A notable example is the creation of a fluorogenic probe for the detection of fluoride ions (F⁻).
A novel fluoride detector, 7-O-tert-butyldimethylsilyl-3-cyano-4-methylcoumarin, has been synthesized for the rapid detection of fluoride in potable water. uoeld.ac.ke In this system, the phenolic hydroxyl group of the parent coumarin is protected with a tert-butyldimethylsilyl (TBDMS) ether. This derivative is non-fluorescent. However, in the presence of fluoride ions, a desilylation reaction occurs, cleaving the TBDMS group and releasing the original, highly fluorescent this compound. This "turn-on" fluorescence response provides a sensitive and selective method for fluoride detection, emitting a lavender-blue fluorescence. uoeld.ac.ke This application highlights how the inherent optical properties of this compound can be masked and then revealed by a specific chemical trigger, forming the basis of a robust sensing platform.
Materials Science Applications
Dye-Sensitized Solar Cells (DSSCs)
The coumarin scaffold is a popular choice for the design of organic dyes used in dye-sensitized solar cells (DSSCs) due to its strong light-harvesting capabilities. While this compound itself may not be the primary sensitizer (B1316253), it serves as a crucial building block for more complex dye architectures.
Research has demonstrated the synthesis of metallophthalocyanines that are peripherally substituted with 7-coumarinoxy-4-methyl groups. researchgate.net These complex dyes are created by reacting 7-hydroxy-4-methylcoumarin with 4-nitrophthalonitrile, followed by a cyclotetramerization reaction with a metal salt. The incorporation of the coumarin moiety extends the conjugation and enhances the light-absorption properties of the phthalocyanine (B1677752) core.
A study on a zinc phthalocyanine featuring these coumarin substituents (ZnPc-Coumarin) showed that it acts as an effective sensitizer in a DSSC. The study highlighted that the electron transfer from the excited dye to the TiO₂ semiconductor occurs through space. The resulting DSSC device exhibited notable photovoltaic performance, underscoring the value of the coumarin unit in developing efficient organic sensitizers. researchgate.net
Table 2: Photovoltaic Performance of a DSSC with a Coumarin-Substituted Phthalocyanine Dye
| Parameter | Value |
| Dye Structure | Zinc phthalocyanine with peripheral 7-coumarinoxy-4-methyl groups |
| Electron Transfer Mechanism | Through space from dye to TiO₂ |
| Thermal Stability | Stable up to 390°C |
Intramolecular Quenching for Thin Polymer Films
Information specifically detailing the application of this compound in intramolecular quenching for thin polymer films is not available in the reviewed literature. While fluorescence quenching is a well-studied phenomenon for various coumarin derivatives in solution, its specific application involving intramolecular mechanisms within a polymer film matrix for this particular compound has not been reported. researchgate.netnih.gov
Pharmaceutical and Medicinal Chemistry Applications
The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. uoeld.ac.keresearchgate.net this compound and its close analogs are subjects of research for potential therapeutic applications.
One area of investigation is in cancer therapy. A synthetic coumarin, 4-methyl-7-hydroxy coumarin (lacking the 3-cyano group), has demonstrated anti-cancer potential against chemically induced skin cancer in animal models. nih.gov Studies showed that this compound could reduce papilloma growth by down-regulating the Aryl hydrocarbon receptor and up-regulating key apoptotic proteins such as Bax, Bad, Cytochrome c, and caspases. nih.gov Furthermore, synthetic coumarin-chalcone hybrids have shown significant cytotoxic activity against liver and leukemia cancer cell lines, with some hybrids inducing apoptosis through the activation of caspases 3 and 9. researchgate.net
In addition to its potential as a bioactive scaffold, this compound also serves as a key chemical reagent in the synthesis of other pharmaceutically relevant molecules. It has been utilized as a starting material for the stereospecific preparation of O-alkyl methylphosphonyl-CHMC esters. chemicalbook.com These organophosphorus compounds are of interest in medicinal chemistry for their potential as enzyme inhibitors or probes.
Lead Compounds in Drug Discovery
The coumarin nucleus is recognized as a "multifunctional scaffold" in medicinal chemistry, and this compound serves as an exemplary foundation for the development of new therapeutic agents. researchgate.net A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The coumarin skeleton is a privileged structure found in numerous natural products and is a cornerstone for synthesizing a vast array of heterocyclic compounds. ijpcbs.com
Derivatives built upon the 7-hydroxy-4-methylcoumarin framework have shown a wide spectrum of biological activities, including:
Antitumor ijpcbs.com
Antibacterial ijpcbs.com
Antiviral ijpcbs.com
Anti-HIV ijpcbs.com
Anti-inflammatory ijpcbs.com
For instance, the 7-hydroxy-4-methylcoumarin structure is structurally similar to Scopoletin (B1681571), a natural alkaloid that has demonstrated anti-cancer activity. koreascience.kr This similarity underscores the potential of its derivatives in oncological research. The versatility of the coumarin core allows chemists to synthesize derivatives and libraries of related compounds for screening against various diseases. nih.gov Research has focused on using 7-hydroxy-4-methylcoumarin as a starting material to produce compounds with potential bioactivity, such as isoxazoline (B3343090) derivatives, which are themselves considered versatile lead compounds for designing potent bioactive agents. ijpcbs.com
Table 1: Reported Biological Activities of Coumarin-Based Scaffolds
| Biological Activity | Reference |
|---|---|
| Antitumor | ijpcbs.com |
| Anti-HIV | ijpcbs.com |
| Anti-inflammatory | ijpcbs.com |
| Antibacterial | ijpcbs.com |
| Antiviral | ijpcbs.com |
| Antioxidant | researchgate.net |
| Anticoagulant | koreascience.kr |
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more different pharmacophores (the active parts of molecules) to create a single new hybrid molecule. This approach aims to produce compounds with improved affinity and efficacy, better pharmacokinetic profiles, or novel mechanisms of action. The this compound scaffold is an ideal candidate for this strategy.
Researchers have successfully used molecular hybridization to synthesize various coumarin-based hybrids. researchgate.net By attaching other bioactive moieties such as chalcones, acrylohydrazides, or pyridines to a coumarin core, new chemical entities with significant cytotoxic activity against cancer cell lines have been developed. researchgate.net For example, coumarin-chalcone hybrids have demonstrated promising activity against liver and leukemia cancer cell lines, while showing lower toxicity to normal cells, indicating a degree of selectivity. researchgate.net
Another application of this strategy involves the synthesis of new isoxazoline and flavanone (B1672756) derivatives that incorporate the 7-hydroxy-4-methylcoumarin structure. ijpcbs.com Isoxazolines are five-membered heterocyclic compounds known to possess a range of biological activities, and by linking them to the coumarin skeleton, scientists aim to create novel molecules with enhanced or synergistic pharmacological effects. ijpcbs.com Similarly, derivatives have been created by modifying the 8-position of the 7-hydroxy-4-methylcoumarin ring to produce compounds like (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-methylprop-2-enamide, further demonstrating the utility of this scaffold in creating structurally diverse molecules for research. researchgate.net
Table 2: Examples of Molecular Hybridization Involving Coumarin Scaffolds
| Hybrid Type | Combined Moieties | Target Application/Activity | Reference |
|---|---|---|---|
| Coumarin-Chalcone Hybrid | Coumarin + Chalcone | Cytotoxic (Anticancer) | researchgate.net |
| Coumarin-Acrylohydrazide Hybrid | Coumarin + Acrylohydrazide | Cytotoxic (Anticancer) | researchgate.net |
| Coumarin-Pyridine Hybrid | Coumarin + Pyridine | Cytotoxic (Anticancer) | researchgate.net |
| Coumarin-Isoxazoline Hybrid | 7-hydroxy-4-methylcoumarin + Isoxazoline | Bioactive Agents | ijpcbs.com |
| Coumarin-Flavanone Hybrid | 7-hydroxy-4-methylcoumarin + Flavanone | Bioactive Agents | ijpcbs.com |
Advanced Research Methodologies and Techniques Utilizing 3 Cyano 7 Hydroxy 4 Methylcoumarin
High-Throughput Screening (HTS) in Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of chemical compounds for their effects on a specific biological target. The fluorescent properties of 3-Cyano-7-hydroxy-4-methylcoumarin and its analogues make them ideal reporters for HTS assays.
Enzyme Inhibition and Activity Assays: The compound's fluorescence is often quenched or enhanced upon enzymatic modification, providing a direct readout of enzyme activity. It can be used as a calibration standard for assays based on 3-cyano-7-hydroxycoumarin (B100011) substrates. aatbio.com Its pH-dependent fluorescence is another critical feature for assay development. aatbio.com A closely related compound, 3-cyano-7-ethoxycoumarin, is used in continuous fluorometric assays to measure the activity of cytochrome P450-dependent mixed-function oxidases, which are crucial enzymes in drug metabolism. acs.org The core structure is also recognized as a potential enzyme inhibitor itself, a property that can be explored in primary screens for novel therapeutic agents. ontosight.ai
Competitive Binding Assays: Derivatives of 7-hydroxycoumarin have been developed as high-affinity fluorescent probes for specific protein targets, such as the macrophage migration inhibitory factor (MIF). In this format, the probe binds to the protein's active site, causing a change in its fluorescence signal. When a test compound from a library successfully displaces the coumarin (B35378) probe, it indicates a binding event, which can be quantified by the return of the original fluorescence. This method provides a powerful tool for identifying molecules that bind to a target of interest.
| Application Area | Specific Use | Related Compound | Research Finding |
| Enzyme Activity | Calibration Standard | 3-Cyano-7-hydroxycoumarin | Used as a standard for enzyme substrates with pH-dependent fluorescence. aatbio.com |
| Drug Metabolism | Fluorometric Assay | 3-Cyano-7-ethoxycoumarin | Enables continuous measurement of cytochrome P450 oxidase activity. acs.org |
| Enzyme Inhibition | Direct Screening | 3-Cyano-7-hydroxycoumarin | Can act as a direct inhibitor for certain enzymes. ontosight.ai |
| Target Binding | Fluorescent Probe | 7-Hydroxycoumarin derivatives | Used in fluorescence displacement assays to quantify ligand binding to targets like MIF. |
Confocal Microscopy for Bioimaging
Confocal microscopy is a high-resolution optical imaging technique used to reconstruct three-dimensional images of cells and tissues. The utility of this technique is critically dependent on the quality of the fluorescent probes used. This compound serves as an effective fluorophore for cellular imaging due to its intrinsic fluorescence. ontosight.ai
Its fluorescent properties make it well-suited as a probe in biological systems, allowing for the visualization and detection of specific molecular interactions or changes in the cellular environment. ontosight.ai The compound exhibits a distinct cyan fluorescence, which can be readily detected by standard microscopy equipment. researchgate.netosti.gov The specific spectral properties are key to its application in this field.
| Property | Wavelength/Value | Significance in Confocal Microscopy | Source |
| Excitation Max (Ex) | 406 nm | Aligns with commonly available violet laser lines (e.g., 405 nm) for efficient excitation. | aatbio.com |
| Emission Max (Em) | 450 nm | Emits in the blue/cyan region of the spectrum, allowing for clear visualization and potential for multiplexing with other fluorophores. | aatbio.com |
| Fluorescence Color | Cyan | Provides a distinct color channel for imaging. | researchgate.netosti.gov |
The ability to introduce this fluorophore into cells allows researchers to track cellular processes, localize proteins, and observe dynamic changes in real-time with the spatial resolution afforded by confocal microscopy.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. A specialized type of flow cytometry, fluorescence-activated cell sorting (FACS), further allows for the physical separation of these cells based on their fluorescent properties.
Derivatives of 7-hydroxy-4-methylcoumarin have been utilized in studies involving FACS. For instance, 4-methyl-7-hydroxy coumarin was used in an in vivo study on skin cancer, where FACS analysis was one of the methods to evaluate the compound's anti-cancer potential. nih.gov
Furthermore, reactive derivatives such as 7-Hydroxy-4-methylcoumarin-3-acetic acid are employed as blue fluorophores to create bioconjugates. medchemexpress.comaatbio.com These derivatives can be used to label specific cellular components, such as peptides or nucleotides. aatbio.com Once a cell population is labeled with these fluorescently tagged molecules, flow cytometry can be used to quantify the number of cells that have taken up the label, the amount of label per cell, and to sort them for further analysis. This is particularly useful for studying target engagement of a drug, cell proliferation, or apoptosis.
Super-Resolution Fluorescence Microscopy
While this compound is a robust fluorophore for conventional fluorescence techniques like confocal microscopy, its application in super-resolution fluorescence microscopy is not widely documented in available research. Super-resolution methods, such as STORM and PALM, require specific photophysical properties, including the ability to be photoswitched between fluorescent and dark states, which are not characteristic of all fluorophores.
Immunofluorescence and Nucleic Acid/Protein Microarrays
Immunofluorescence (IF) and microarray technologies are indispensable tools for visualizing the distribution of specific proteins and measuring the abundance of nucleic acids or proteins. The core of these techniques is the labeling of a detection molecule (like an antibody or a DNA probe) with a fluorophore.
Amine-reactive derivatives of the 7-hydroxy-4-methylcoumarin scaffold, such as 7-Hydroxy-4-methylcoumarin-3-acetic acid succinimidyl ester (SE), are commercially available for this purpose. medchemexpress.com The succinimidyl ester group readily reacts with primary amines on proteins (e.g., lysine (B10760008) residues in antibodies) or amine-modified nucleic acids, forming a stable covalent bond. This allows for the creation of fluorescently labeled probes.
In Immunofluorescence, an antibody labeled with a coumarin derivative can be used to bind to its specific antigen within a cell or tissue sample, allowing the location and distribution of the target protein to be visualized by fluorescence microscopy.
In Microarrays, fluorescently labeled DNA, RNA, or proteins can be hybridized or bound to a chip containing thousands of complementary probes. The fluorescence intensity at each spot on the microarray is then measured to determine the abundance of a specific molecule in the sample.
The use of this compound-based dyes provides a robust blue fluorescence channel for these multiplexed biological assays. medchemexpress.com
In Situ Hybridization and Neuronal Tracing
Currently, there is limited specific documentation in the provided research for the application of this compound in the techniques of in situ hybridization (ISH) or neuronal tracing. While its derivatives are used to label nucleic acids, which is a fundamental step in ISH, specific protocols or studies highlighting its use for this purpose are not prevalent. Similarly, neuronal tracing often requires highly photostable and bright fluorophores that can withstand long-term imaging and transport along axonal pathways, and the suitability of this specific coumarin for such demanding applications has not been established in the available literature.
Future Directions and Emerging Research Avenues for 3 Cyano 7 Hydroxy 4 Methylcoumarin
Exploration of Novel Synthetic Pathways
The synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin and its parent compound, 7-hydroxy-4-methylcoumarin, has traditionally been achieved through methods like the Pechmann condensation. slideshare.net This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst. slideshare.netsathyabama.ac.in
However, current research is focused on developing more environmentally friendly and efficient synthetic routes. conicet.gov.arresearchgate.net Key areas of exploration include:
Green Catalysts: The use of solid acid catalysts like Amberlyst-15 and zeolite β is being investigated to replace corrosive and polluting mineral acids like sulfuric acid. researchgate.netnih.gov These green catalysts offer advantages such as reusability and reduced environmental impact. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of coumarin (B35378) derivatives. nih.gov This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is another key aspect of green chemistry being applied to coumarin synthesis. nih.govresearchgate.net This approach minimizes waste and reduces the use of hazardous organic solvents.
| Synthetic Approach | Catalyst/Conditions | Key Advantages |
| Green Catalysis | Amberlyst-15, Zeolite β, Sulfonic acid functionalized hybrid silica (B1680970) nih.gov | Environmentally friendly, reusable catalysts, high yields. nih.gov |
| Microwave-Assisted Synthesis | Meglumine sulfate (B86663) researchgate.net | Short reaction times, high yields, solvent-free conditions. researchgate.net |
| Solvent-Free Synthesis | Starch sulfuric acid, DABCO nih.gov | Reduced environmental impact, minimized waste. nih.gov |
| Ultrasound-Assisted Synthesis | K2CO3/THF nih.gov | Efficient synthesis of derivatives. nih.gov |
Design and Synthesis of Advanced Derivatives with Enhanced Properties
The core structure of this compound provides a versatile platform for the design and synthesis of advanced derivatives with tailored properties. By modifying the functional groups at various positions on the coumarin ring, researchers aim to enhance its biological activity, solubility, and other physicochemical characteristics.
For instance, the synthesis of coumarin-pyrimidine hybrids has been explored, demonstrating the potential for creating derivatives with enhanced antimicrobial properties. arkat-usa.org These hybrid molecules integrate the structural features of both coumarin and pyrimidine, which can lead to synergistic effects and improved biological activity. arkat-usa.org The synthesis of such derivatives often involves multi-step reaction sequences, starting from the parent coumarin scaffold. arkat-usa.org
In-depth Mechanistic Studies of Biological Activities
While the parent compound, 7-hydroxy-4-methylcoumarin, has shown promise in areas like cancer therapy, a deeper understanding of the underlying mechanisms of action is crucial for further development. nih.gov Research in this area focuses on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.
Studies on 7-hydroxy-4-methylcoumarin have suggested its anti-cancer potential involves the modulation of key signaling proteins. nih.gov These include the downregulation of the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA), and the upregulation of apoptotic proteins like Bax, Bad, Cytochrome c, Apaf-1, Caspase-3, and Caspase-9. nih.gov Future research will likely involve more detailed investigations using advanced techniques to fully map out these signaling cascades.
Development of Targeted Therapies
The development of targeted therapies represents a significant future direction for this compound and its derivatives. By understanding the specific molecular targets of these compounds, it becomes possible to design drugs that act selectively on diseased cells while minimizing damage to healthy tissues.
The potential of 4-hydroxycoumarin (B602359) derivatives as anticoagulants that target vitamin K 2,3-epoxide reductase is a well-established example of targeted therapy in the coumarin family. mdpi.com Future research on this compound could explore its potential to target specific enzymes or receptors involved in various diseases, leading to the development of novel therapeutic agents.
Integration into Advanced Analytical Platforms
The fluorescent properties of this compound make it a valuable tool for various analytical applications. aatbio.comacs.org Its fluorescence is pH-dependent, which can be exploited for developing pH sensors. aatbio.com
Future research will likely focus on integrating this compound into more sophisticated analytical platforms. This could include its use as a fluorescent probe for bio-imaging, allowing for the visualization of specific cellular processes or the detection of particular biomolecules. Furthermore, derivatives of 7-hydroxy-4-methylcoumarin are already being used as fluorescent dyes for cell staining and in the preparation of bioconjugates. medchemexpress.commedchemexpress.com
Nanotechnology Applications
The intersection of nanotechnology and coumarin chemistry opens up exciting new possibilities. The incorporation of this compound into nanomaterials can lead to the development of novel systems with unique properties and applications. For example, silver nanoparticles decorated with coumarin derivatives have been investigated for their antibacterial and coating enhancement properties. researchgate.net
Future research could explore the use of this coumarin derivative in the development of:
Nanosensors: For the sensitive and selective detection of various analytes.
Drug Delivery Systems: Where the coumarin moiety could act as a targeting ligand or a trackable fluorescent marker.
Photodynamic Therapy: Utilizing the photosensitizing properties of the coumarin core.
Environmental Sensing and Remediation
The unique properties of this compound also lend themselves to applications in environmental science. The development of sensors for the detection of pollutants and the exploration of its potential in environmental remediation are emerging areas of research.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3-Cyano-7-hydroxy-4-methylcoumarin?
Answer:
Synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin derivatives. For example, alkylation with cyanogen bromide under controlled pH (7–8) can introduce the cyano group at the 3-position . Post-synthesis, purification via HPLC is critical to achieve >95% purity, with mobile phases optimized for polar coumarin derivatives (e.g., acetonitrile/water gradients) . Characterization should include:
- NMR (¹H/¹³C) to confirm substitution patterns, particularly distinguishing the cyano group’s electronic effects on aromatic protons.
- Mass spectrometry (MS) for molecular weight verification (expected m/z: 215.05 for [M+H]⁺).
- Fluorescence spectroscopy to validate the compound’s intrinsic fluorogenic properties (λex/λem ~380/480 nm) .
Basic: How can this compound be used to quantify CYP450 enzyme activity in microsomal assays?
Answer:
This compound serves as a fluorogenic substrate for CYP450 isoforms (e.g., CYP3A4, CYP2D6). In a typical assay:
- Incubate liver microsomes with 10 µM substrate in phosphate buffer (pH 7.4) containing NADPH.
- Monitor fluorescence intensity (λex/λem = 408/455 nm) over 10 minutes to track metabolite formation (this compound) .
- Normalize activity to protein content and validate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm selectivity .
Basic: What experimental precautions are necessary when handling this compound in solubility-limited assays?
Answer:
- Prepare stock solutions in DMSO or acetone (10 mg/mL) to enhance solubility, ensuring final organic solvent concentrations ≤1% to avoid enzyme inhibition .
- Optimize dilution ratios empirically: Start with low concentrations (1–5 µM) and incrementally adjust to avoid precipitation .
- Pre-warm buffers to 37°C to improve kinetic consistency in enzymatic assays .
Advanced: How can researchers resolve contradictory data in CYP inhibition studies using fluorogenic substrates like this compound?
Answer:
Contradictions often arise from substrate-specific inhibition profiles. Mitigation strategies include:
- Using a panel of isoform-selective substrates (e.g., AMMC for CYP2D6, BFC for CYP3A4) to cross-validate inhibition patterns .
- Correlating activity with chemical inhibitors (e.g., quinidine for CYP2D6) and antibody-based inhibition in human liver microsomes .
- Avoiding extrapolation of inhibition data across species (e.g., rat vs. human CYP isoforms) due to divergent catalytic efficiencies .
Advanced: What structural modifications enhance the hypolipidemic activity of this compound, and how are these evaluated?
Answer:
- Key modifications : Introducing electron-withdrawing groups (e.g., cyano at C3) enhances cholesterol-lowering activity by ~30% compared to unsubstituted coumarins .
- Evaluation protocol :
- Administer derivatives (10–50 mg/kg/day) to hyperlipidemic rodent models for 4 weeks.
- Measure serum LDL/HDL ratios and hepatic HMG-CoA reductase activity.
- Validate selectivity using in vitro assays (e.g., LDL receptor upregulation in HepG2 cells) .
Advanced: How can fluorogenic properties of this compound be optimized for real-time monitoring of enzyme kinetics?
Answer:
- Substrate engineering : Replace the methoxy group at C7 with ethoxy to increase metabolic stability (t1/2 ↑20%) .
- Assay optimization : Use stopped-flow fluorometry to capture rapid kinetic phases (≤1 sec resolution) .
- Data normalization : Include an internal standard (e.g., 7-hydroxy-4-methylcoumarin) to correct for photobleaching or instrument drift .
Advanced: What methodologies enable the use of this compound in triggered drug delivery systems?
Answer:
- Ultrasound-responsive release : Incorporate the compound into polymer matrices (e.g., PLA-PEG) and monitor cargo release via HPLC with an internal standard (7.0 µM this compound) .
- Fluorescence quenching : Pair with TEMPO radicals to study release kinetics via Stern-Volmer plots, ensuring λex = 320 nm for detection .
Advanced: How do solvent polarity and pH affect the fluorescence quantum yield of this compound?
Answer:
- Solvent effects : Quantum yield increases in aprotic solvents (e.g., DMF) due to reduced hydrogen bonding with the hydroxyl group .
- pH dependence : Fluorescence intensity peaks at pH 7.4 (physiological buffer), dropping by ~50% at pH <6 due to protonation of the hydroxyl group .
- Experimental validation : Use UV-Vis absorption spectroscopy and time-resolved fluorescence to quantify microenvironmental effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
